1-ethyloctahydropyrido[4,3-e][1,4]oxazepin-2(3H)-one hydrochloride

Catalog No.
S2941320
CAS No.
2319802-76-9
M.F
C10H19ClN2O2
M. Wt
234.72
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
1-ethyloctahydropyrido[4,3-e][1,4]oxazepin-2(3H)-o...

CAS Number

2319802-76-9

Product Name

1-ethyloctahydropyrido[4,3-e][1,4]oxazepin-2(3H)-one hydrochloride

IUPAC Name

1-ethyl-5a,6,7,8,9,9a-hexahydro-5H-pyrido[4,3-e][1,4]oxazepin-2-one;hydrochloride

Molecular Formula

C10H19ClN2O2

Molecular Weight

234.72

InChI

InChI=1S/C10H18N2O2.ClH/c1-2-12-9-3-4-11-5-8(9)6-14-7-10(12)13;/h8-9,11H,2-7H2,1H3;1H

InChI Key

YLUCEFQPEJZNMF-UHFFFAOYSA-N

SMILES

CCN1C2CCNCC2COCC1=O.Cl

solubility

not available
  • Scientific databases like PubChem and Scifinder do not contain any entries for this specific compound.
  • Research article databases like ScienceDirect and Google Scholar do not yield any results for this compound upon searching for its full name or synonyms.

This absence of data suggests that 1-ethyloctahydropyrido[4,3-e][1,4]oxazepin-2(3H)-one hydrochloride has not been extensively studied or applied in scientific research. It is possible that this compound is very new or niche, or it may not possess properties that make it interesting for scientific investigation.

Further exploration could involve:

  • Searching for patents mentioning the compound, which might indicate potential industrial applications.
  • Reaching out to chemical suppliers to see if they have information on the compound's use.
  • However, due to the lack of current data, it is challenging to provide detailed information on the scientific research application of 1-ethyloctahydropyrido[4,3-e][1,4]oxazepin-2(3H)-one hydrochloride.

1-Ethyloctahydropyrido[4,3-e][1,4]oxazepin-2(3H)-one hydrochloride is a complex organic compound belonging to the class of heterocyclic compounds. Its structure features a unique combination of pyridine and oxazepine rings, characterized by the presence of nitrogen and oxygen atoms within the ring system. This compound is identified by its CAS number 2319802-76-9 and has a molecular weight of approximately 234.72 g/mol . The hydrochloride form enhances its stability and solubility, making it suitable for various applications in scientific research and industry.

  • Oxidation: This reaction introduces oxygen into the molecule, potentially forming hydroxyl groups or oxides. Common reagents include potassium permanganate or chromium trioxide under acidic conditions.
  • Reduction: This process involves the addition of hydrogen or the removal of oxygen, often yielding alcohols or amines. Hydrogen gas in the presence of palladium catalyst or lithium aluminum hydride is typically used.
  • Substitution: In this reaction, one functional group is replaced by another, facilitated by halogenating agents like chlorine or bromine in the presence of a catalyst.

The specific products formed from these reactions depend on the conditions and reagents used.

Research indicates that 1-ethyloctahydropyrido[4,3-e][1,4]oxazepin-2(3H)-one hydrochloride exhibits potential biological activities. It is being investigated for its antimicrobial and antiviral properties, as well as its effects on the nervous system. The compound's mechanism of action likely involves interactions with neurotransmitter systems, which could lead to therapeutic effects for conditions such as anxiety and depression .

The synthesis of 1-ethyloctahydropyrido[4,3-e][1,4]oxazepin-2(3H)-one hydrochloride typically involves multi-step organic reactions:

  • Preparation of Pyridine Ring: Initial steps involve forming the pyridine ring using ethylamine and formaldehyde.
  • Formation of Oxazepine Ring: Cyclization reactions are employed to create the oxazepine structure.
  • Hydrochloride Salt Formation: The free base is reacted with hydrochloric acid to produce the hydrochloride salt form, enhancing stability and solubility.

On an industrial scale, continuous flow reactors may be utilized to maintain consistent reaction conditions and improve yields. High-pressure liquid chromatography is commonly used for purification.

1-Ethyloctahydropyrido[4,3-e][1,4]oxazepin-2(3H)-one hydrochloride has diverse applications across various fields:

  • Chemistry: Serves as a building block for synthesizing more complex molecules and as a reagent in organic synthesis.
  • Biology: Under investigation for its potential biological activities.
  • Medicine: Explored for its possible use as a pharmaceutical agent in treating neurological disorders.
  • Industry: Utilized in developing new materials and as a catalyst in chemical processes.

Studies on the interactions of 1-ethyloctahydropyrido[4,3-e][1,4]oxazepin-2(3H)-one hydrochloride with various biological targets are ongoing. It is believed that this compound interacts with specific receptors in the nervous system, influencing neurotransmitter release and uptake. This interaction could potentially lead to therapeutic effects in treating anxiety and depression-related disorders.

When compared to other similar compounds, 1-ethyloctahydropyrido[4,3-e][1,4]oxazepin-2(3H)-one hydrochloride stands out due to its unique ring structure and dual presence of nitrogen and oxygen atoms. Similar compounds include:

  • 1-Ethyl-1,4-diazepane: A nitrogen-containing heterocyclic compound with distinct properties.
  • 1-Ethyl-1,4-oxazepane: An oxygen-containing ring compound that shares some structural similarities but differs in biological activity.

These compounds share certain chemical properties but differ significantly in their specific applications and biological activities, highlighting the uniqueness of 1-ethyloctahydropyrido[4,3-e][1,4]oxazepin-2(3H)-one hydrochloride.

Dates

Last modified: 08-17-2023

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